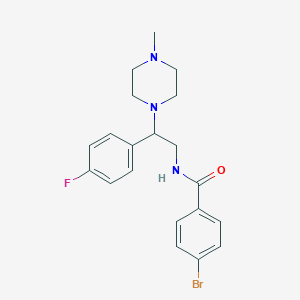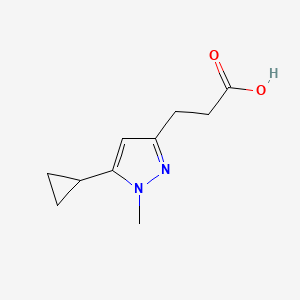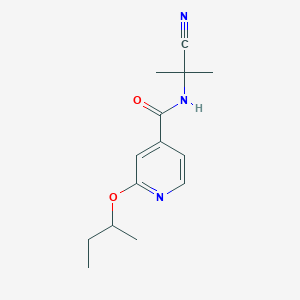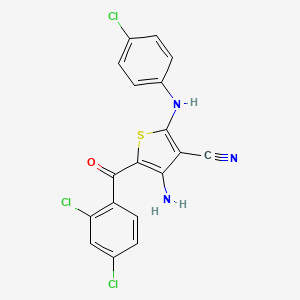
4-bromo-N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide, also known as MLN8054, is a small molecule inhibitor of Aurora A kinase. It has been extensively studied for its potential use in cancer therapy due to its ability to inhibit cell division and induce apoptosis in cancer cells. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Synthesis of Phenoxo-Bridged Dicopper(II) Complexes: New unsymmetrical binucleating ligands, including derivatives similar to the compound , have been synthesized and studied for their electrochemical and magnetic properties. These compounds exhibit distinct quasireversible redox peaks and antiferromagnetic interaction between copper atoms, suggesting their potential application in materials science and catalysis (Amudha, Thirumavalavan, & Kandaswamy, 1999).
Antimicrobial and Antifungal Applications
- Thiourea Derivatives: Acylthioureas related to the compound of interest have been synthesized and tested for their antimicrobial activities. These derivatives show significant anti-pathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus, highlighting their potential as novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Neurological and Cognitive Research
- Serotonin 1A Receptors in Alzheimer's Disease: A study used a selective serotonin 1A molecular imaging probe, closely related to the compound , for quantifying receptor densities in Alzheimer's disease patients. The findings suggest decreased receptor densities in key brain regions, correlating with the severity of clinical symptoms. This research underscores the importance of serotonin receptors in neurodegenerative diseases and the potential of related compounds in neurological research (Kepe et al., 2006).
Anticancer and Anti-inflammatory Applications
- Pyrazolopyrimidines Derivatives: Novel pyrazolopyrimidines derivatives, structurally related to the query compound, have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. Some derivatives demonstrated significant activity, offering insights into the development of new therapeutic agents (Rahmouni et al., 2016).
Antiviral Research
- Antiavian Influenza Virus Activity: A study on benzamide-based 5-aminopyrazoles and their derivatives reported remarkable antiavian influenza virus activity. This highlights the potential of such compounds in antiviral research and the development of new treatments for viral infections (Hebishy, Salama, & Elgemeie, 2020).
Eigenschaften
IUPAC Name |
4-bromo-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrFN3O/c1-24-10-12-25(13-11-24)19(15-4-8-18(22)9-5-15)14-23-20(26)16-2-6-17(21)7-3-16/h2-9,19H,10-14H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCYHBWAPBOOEDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2=CC=C(C=C2)Br)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2776096.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-N'-phenylethanediamide](/img/structure/B2776097.png)
![N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)thiophene-3-carboxamide](/img/structure/B2776098.png)
![(2Z)-2-[(4-carbamoylphenyl)imino]-7-ethoxy-2H-chromene-3-carboxamide](/img/structure/B2776101.png)
![methyl 2-(1,7-dimethyl-2,4-dioxo-8-(p-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2776103.png)

![2-[(1S,2R)-2-(5-Bromothiophen-3-yl)cyclopropyl]acetic acid](/img/structure/B2776107.png)
![2-(2-fluorophenoxy)-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide](/img/structure/B2776108.png)
![3,5-dimethoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2776109.png)
![[4-(Trifluoromethoxy)phenyl]methanesulfonamide](/img/structure/B2776112.png)

![1-(4-(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone](/img/structure/B2776114.png)
